2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
Description
Properties
Molecular Formula |
C9H13BrN4O |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
2-(3-amino-4-bromopyrazol-1-yl)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C9H13BrN4O/c10-7-5-14(12-9(7)11)6-8(15)13-3-1-2-4-13/h5H,1-4,6H2,(H2,11,12) |
InChI Key |
HWIMEEWDYXUPOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazolyl Core
Step 1: Formation of 3-Amino-4-bromo-1H-pyrazole
- Starting Material: 4-bromo-3-nitro-1H-pyrazole derivatives are synthesized via nitration of commercially available pyrazoles.
- Reaction Conditions: Nitration typically occurs with a mixture of nitric acid and sulfuric acid at low temperatures (-10°C to 0°C) to selectively introduce the nitro group at the 3-position.
- Reduction: The nitro group is reduced to an amino group using catalytic hydrogenation (H₂ with Pd/C or Pt) under mild conditions, yielding 3-amino-4-bromo-1H-pyrazole.
Step 2: Chlorination of the Pyrazole
- Reagent: Phosphorus oxychloride (POCl₃) is employed to chlorinate the amino-pyrazole at the 1-position, forming 1-chloro-3-amino-4-bromo-pyrazole.
- Conditions: Reflux in POCl₃ at 80–100°C for 2–4 hours, followed by quenching in ice water.
Attachment of the Pyrrolidine Group
Step 4: N-Alkylation with Pyrrolidine
- Reagent: The ethanone derivative with a leaving group (such as a halogen) is reacted with pyrrolidine.
- Conditions: Reflux in ethanol or acetonitrile with a base like potassium carbonate or sodium hydride for 8–16 hours.
- Result: Formation of the N-(pyrrolidin-1-yl) ethanone moiety attached to the pyrazolyl core.
Final Purification and Characterization
- The crude product is purified via column chromatography using silica gel and an appropriate solvent system (e.g., ethyl acetate/hexanes).
- The purified compound is characterized by NMR, MS, and IR spectroscopy to confirm the structure.
Data Table Summarizing the Preparation Method
| Step | Reagents | Conditions | Key Transformation | Purpose |
|---|---|---|---|---|
| 1 | HNO₃/H₂SO₄ | -10°C to 0°C | Nitration | Introduce nitro group at 3-position |
| 2 | H₂, Pd/C | Mild hydrogenation | Nitro reduction | Convert NO₂ to NH₂ |
| 3 | POCl₃ | Reflux 80–100°C | Chlorination | Form chloro-pyrazole intermediate |
| 4 | Ethanone derivative | Reflux, DMF/ACN | Nucleophilic substitution | Attach ethanone group |
| 5 | Pyrrolidine | Reflux | N-alkylation | Attach pyrrolidine moiety |
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound that has a pyrazole ring with an amino group and a bromine atom, along with a pyrrolidine moiety. Its structure makes it a potential candidate for different biological and medicinal uses because it has functional groups that can interact with biological targets. The molecular formula is , showing that it contains carbon, hydrogen, bromine, nitrogen, and oxygen atoms.
Synthesis
The production of 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one usually involves multiple-step organic reactions.
Applications
The compound has uses in scientific research and industry:
- Interaction studies are important for understanding how 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one interacts with different biological targets. Initial studies indicate that it may bind to certain enzymes or receptors, which could change their activity. More research is needed to explain the exact molecular mechanisms involved.
Structural Similarity
Several compounds share structural similarities with 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one:
| Compound Name | Structural Features |
|---|---|
| 2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one | Chlorine substitution instead of bromine |
| 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one | Methyl substitution instead of bromo |
| 2-(3-Amino-4-nitro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one | Nitro group substitution on pyrazole ring |
Mechanism of Action
Targets: The compound may interact with specific enzymes, receptors, or proteins due to its structural features.
Pathways: Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Uniqueness: Its combination of pyrazole and pyrrolidine rings sets it apart.
Similar Compounds: Other pyrazole-containing compounds, such as 1H-pyrazol-5-amine and 1H-pyrazol-3-amine.
Remember that this compound’s properties and applications are still an active area of research, and further studies are necessary to fully understand its potential
Biological Activity
2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound characterized by its unique structural features, which include a pyrazole ring with an amino group and a bromine atom, as well as a pyrrolidine moiety. This compound is gaining attention for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is , with a molecular weight of approximately 245.08 g/mol. The presence of the bromine atom significantly influences its chemical reactivity and biological activity compared to other halogenated analogs.
| Property | Value |
|---|---|
| Molecular Formula | C7H9BrN4O |
| Molecular Weight | 245.08 g/mol |
| Structure | Structure |
Antimicrobial Activity
Preliminary studies indicate that derivatives of pyrazole compounds, including 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one, exhibit significant antimicrobial properties. In vitro tests have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors in biological systems, potentially modulating their activity. This interaction could lead to alterations in signaling pathways associated with inflammation and infection.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various pyrazole derivatives, 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one was found to exhibit potent activity against Gram-positive and Gram-negative bacteria. The study highlighted the role of the bromine substituent in enhancing the compound's bioactivity compared to its chloro and methyl analogs.
Case Study 2: Anti-inflammatory Potential
Another study focused on the anti-inflammatory potential of pyrazole derivatives demonstrated that compounds similar to 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one could significantly reduce pro-inflammatory cytokine production in vitro. The findings suggest that this compound may be beneficial in treating inflammatory diseases .
Comparative Analysis with Related Compounds
The biological activities of 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one can be compared to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one | Chlorine substitution instead of bromine | Moderate antibacterial |
| 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one | Methyl substitution instead of bromo | Low antibacterial |
| 2-(3-Amino-4-nitro-1H-pyrazol-1-y)-1-(pyrrolidin - 2 - yl) ethan - 2 - one | Nitro group substitution on the pyrazole ring | Variable activity |
Q & A
Q. What are the optimal synthetic routes for 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine hydrate and KOH in ethanol under reflux (5 hours) are effective for pyrazole ring formation . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1:1.2 molar ratio of brominated precursor to pyrrolidine derivatives). Crystallization from ethanol typically yields pure products.
- Key Variables :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | High solubility |
| Temperature | Reflux (78–85°C) | Accelerates kinetics |
| Catalyst | KOH (0.5–1.0 eq) | Enhances nucleophilicity |
| Reaction Time | 5–8 hours | Avoids side products |
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Look for characteristic pyrrolidine protons (δ 1.90–3.69 ppm as multiplet) and pyrazole NH2 (δ ~5.0–6.0 ppm, broad) .
- IR : Confirm carbonyl (C=O) stretch at ~1635 cm⁻¹ and N-H stretches (3377 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks should align with the molecular weight (e.g., 296.12 g/mol for ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate derivatives) .
Q. What crystallographic methods are suitable for determining the 3D structure of this compound?
- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement. Hydrogen bonding patterns (e.g., N–H⋯O and O–H⋯O interactions) stabilize the crystal lattice, forming S(6) rings . SHELXTL (Bruker AXS) or Olex2 interfaces are recommended for resolving twinned or high-resolution data .
Advanced Research Questions
Q. How do electronic effects of the bromo and amino substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at C4 of the pyrazole ring acts as a leaving group in Suzuki-Miyaura couplings. DFT calculations can model charge distribution, showing enhanced electrophilicity at C4 due to electron-withdrawing Br and electron-donating NH2 groups. Experimental validation involves reacting with boronic acids (e.g., phenylboronic acid) under Pd(PPh3)4 catalysis .
Q. What strategies resolve contradictions in solubility data reported for this compound?
- Methodological Answer : Discrepancies arise from polymorphic forms or solvent impurities. Use DSC/TGA to identify polymorphs and HPLC to check purity. For example, solubility in DMSO ranges from 10–50 mg/mL depending on crystallinity. Reproduce results via recrystallization (ethanol/water) and compare PXRD patterns .
Q. Can computational docking predict the compound’s binding affinity to biological targets (e.g., antimicrobial enzymes)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s minimized structure (Avogadro) against targets like dihydrofolate reductase. Pyrazole and pyrrolidine moieties often interact with hydrophobic pockets, while the carbonyl group forms hydrogen bonds. Validate predictions via MIC assays against S. aureus .
Data Contradiction Analysis
Q. Why do NMR spectra sometimes show unexpected splitting patterns for the pyrrolidine protons?
- Methodological Answer : Dynamic effects (e.g., ring puckering in pyrrolidine) cause variable coupling constants. Use variable-temperature NMR (VT-NMR) to observe conformational changes. At 25°C, protons may appear as broad singlets, while at −40°C, splitting into distinct multiplets occurs due to slowed rotation .
Experimental Design Tables
Q. Table 1: Comparative Synthesis Yields
| Method | Precursor | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazine condensation | 5-Bromo-1H-pyrazole | KOH | 78 | |
| Nucleophilic substitution | 4-Bromo-pyrazolyl chloride | Et3N | 65 |
Q. Table 2: Key Spectroscopic Benchmarks
| Technique | Key Signals | Interpretation |
|---|---|---|
| 13C NMR | δ 163.90 (C=O), δ 49.83 (pyrrolidine) | Confirms carbonyl and cyclic amine |
| HRMS | [M+H]+ 376.25 | Matches molecular formula |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
